3-(6-methyl-4-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)propanoic acid;hydrochloride
Description
The compound with the identifier “3-(6-methyl-4-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)propanoic acid;hydrochloride” is known as 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde. This compound is a derivative of isoindole, a bicyclic structure that is significant in various chemical and pharmaceutical applications. The presence of an amino group and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(6-methyl-4-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c1-8-10(2-3-11(17)18)13(19)16-12(15-8)9-4-6-14-7-5-9;/h4-7H,2-3H2,1H3,(H,17,18)(H,15,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUJDYJJPJUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-substituted benzaldehyde with an amine, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: The major product is 5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid.
Reduction: The major product is 5-amino-2,3-dihydro-1H-isoindole-2-methanol.
Substitution: The products vary depending on the substituent introduced, such as N-acyl or N-alkyl derivatives.
Scientific Research Applications
5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid
- 5-amino-2,3-dihydro-1H-isoindole-2-methanol
- 5-amino-2,3-dihydro-1H-isoindole-2-acetonitrile
Uniqueness
5-amino-2,3-dihydro-1H-isoindole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its isoindole core structure provides stability and rigidity, which can be advantageous in the design of biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
